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Compound of Interest

Compound Name: 7-Hydroxy-TSU-68

Cat. No.: B13922204 Get Quote

Disclaimer: This document provides detailed application notes and protocols for the study of

angiogenesis using 7-Hydroxy-TSU-68. It is important to note that currently, publicly available

research data specifically characterizing the anti-angiogenic activity and potency of 7-Hydroxy-
TSU-68, a metabolite of TSU-68 (also known as SU6668 or Orantinib), is limited. The

information, protocols, and quantitative data presented herein are primarily based on studies

conducted with the parent compound, TSU-68. It is assumed that 7-Hydroxy-TSU-68 exhibits

a similar mechanism of action and biological activity. Researchers are advised to empirically

determine the optimal concentrations and conditions for 7-Hydroxy-TSU-68 in their specific

experimental settings.

Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process

in both normal physiological functions and pathological conditions, including tumor growth and

metastasis. The vascular endothelial growth factor (VEGF), platelet-derived growth factor

(PDGF), and fibroblast growth factor (FGF) signaling pathways are key regulators of

angiogenesis. TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor that competitively

blocks the ATP binding sites of VEGFR, PDGFR, and FGFR, leading to the inhibition of

downstream signaling cascades involved in endothelial cell proliferation, migration, and

survival.[1][2] 7-Hydroxy-TSU-68 is a metabolite of TSU-68 and is expected to have a similar

inhibitory profile. These compounds are valuable tools for researchers studying the

mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.
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Mechanism of Action
TSU-68 exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of several key

receptors involved in the angiogenic process.[1] By binding to the ATP-binding pocket of these

receptors, TSU-68 blocks their autophosphorylation and subsequent activation of downstream

signaling pathways.

The primary targets of TSU-68 include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR-2 (KDR/Flk-1),

which is a critical mediator of VEGF-induced endothelial cell proliferation, migration, and

survival.[3]

Platelet-Derived Growth Factor Receptors (PDGFRs): Particularly PDGFRβ, which is

involved in the recruitment of pericytes and smooth muscle cells to stabilize newly formed

blood vessels.[3][4]

Fibroblast Growth Factor Receptors (FGFRs): Specifically FGFR1, which plays a role in

endothelial cell proliferation and differentiation.[3][4]

The simultaneous inhibition of these pathways leads to a potent anti-angiogenic effect, making

TSU-68 and its metabolites valuable for angiogenesis research.
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Mechanism of action of 7-Hydroxy-TSU-68.

Data Presentation
The following tables summarize the quantitative data for the parent compound, TSU-68. These

values can serve as a starting point for designing experiments with 7-Hydroxy-TSU-68.

Table 1: In Vitro Inhibitory Activity of TSU-68
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Target Assay Type Value Reference

PDGFRβ
Cell-free

autophosphorylation
Ki = 8 nM [4][5]

FGFR1
Cell-free trans-

phosphorylation
Ki = 1.2 µM [4]

Flt-1 (VEGFR-1)
Cell-free trans-

phosphorylation
Ki = 2.1 µM [4]

c-kit

Cellular

autophosphorylation

(MO7E cells)

IC50 = 0.1-1 µM [5]

VEGF-driven HUVEC

mitogenesis
Cell-based IC50 = 0.34 µM [5]

FGF-driven HUVEC

mitogenesis
Cell-based IC50 = 9.6 µM [5]

SCF-induced MO7E

cell proliferation
Cell-based IC50 = 0.29 µM [5]

TMK-1 gastric cancer

cell growth
MTT assay IC50 = 22.6 µg/ml [6]

MKN-45 gastric

cancer cell growth
MTT assay IC50 = 31.8 µg/ml [6]

MKN-74 gastric

cancer cell growth
MTT assay IC50 = 26.7 µg/ml [6]

HUVEC cell growth MTT assay IC50 = 8.9 µg/ml [6]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of TSU-68
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Model System Treatment Outcome Reference

HT-29 human colon

carcinoma xenografts

200 mg/kg, p.o., twice

daily for 16 days

Significant inhibition of

subcutaneous tumor

growth.

[7]

HT-29 and WAV-I

hepatic metastasis

model

200 mg/kg, p.o., twice

daily for 28 days

Significant reduction

in liver weights.
[7]

Dorsal air-sac (DAS)

assay (HT-29, WiDr,

WAV-I tumors)

200 mg/kg, p.o., twice

daily for 6 days

Significant decrease

in angiogenic indices

(T/C ratios of 13.4%,

50%, and 35.3%,

respectively).

[7]

C6 glioma xenografts 75 mg/kg
Suppression of tumor

angiogenesis.
[5]

HT29 human colon

carcinoma tumor

model

200 mg/kg

Decreased average

vessel permeability

and fractional plasma

volume.

[5]

Experimental Protocols
In Vitro Assays
1. Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of 7-Hydroxy-TSU-68 on the proliferation of

human umbilical vein endothelial cells (HUVECs).

Materials:

HUVECs

Endothelial Cell Growth Medium (EGM)

Fetal Bovine Serum (FBS)
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Trypsin-EDTA

96-well plates

7-Hydroxy-TSU-68

DMSO (vehicle control)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Microplate reader

Protocol:

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete EGM.

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Prepare serial dilutions of 7-Hydroxy-TSU-68 in EGM. A suggested starting range, based

on TSU-68 data, is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final

concentration).

Replace the medium with 100 µL of the prepared 7-Hydroxy-TSU-68 dilutions or control

medium.

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple

precipitate is visible.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Agitate the plate on a shaker for 5-10 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13922204?utm_src=pdf-body
https://www.benchchem.com/product/b13922204?utm_src=pdf-body
https://www.benchchem.com/product/b13922204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13922204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and

determine the IC50 value.

Cell Proliferation Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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